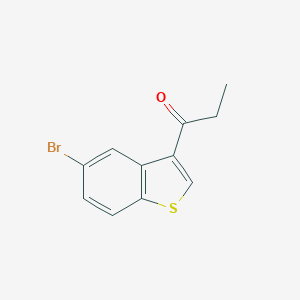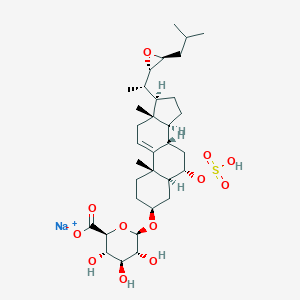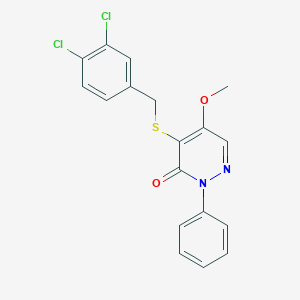
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone, also known as DTT-205, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a pyridazinone derivative that has shown promising results in the fields of biochemistry, pharmacology, and medicinal chemistry due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the expression of several oncogenes, including c-Myc and Bcl-2, as well as the activation of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Effets Biochimiques Et Physiologiques
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor cell migration and invasion. This compound has also been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new treatments for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, one of the major limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone, including the development of new formulations and delivery methods that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound in combination with other chemotherapeutic agents, as well as its potential use in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of 4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone involves several steps, including the reaction of 3,4-dichlorobenzyl chloride with sodium thiomethoxide, followed by the reaction of the resulting intermediate with 2-phenyl-5-methoxy-3(2H)-pyridazinone. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential use in various scientific research applications, including its use as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
5509-75-1 |
|---|---|
Nom du produit |
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone |
Formule moléculaire |
C18H14Cl2N2O2S |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
4-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-24-16-10-21-22(13-5-3-2-4-6-13)18(23)17(16)25-11-12-7-8-14(19)15(20)9-12/h2-10H,11H2,1H3 |
Clé InChI |
VDCOTGMNPNVIKJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Autres numéros CAS |
5509-75-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



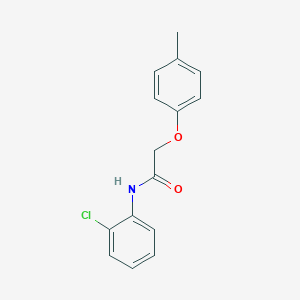
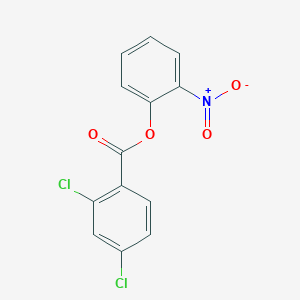
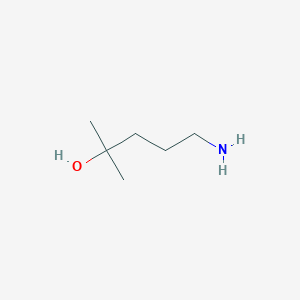
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
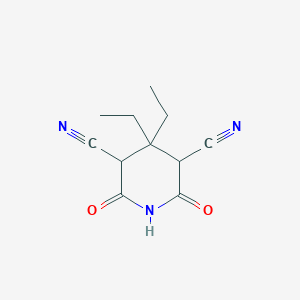
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
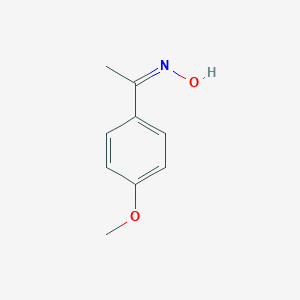


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
